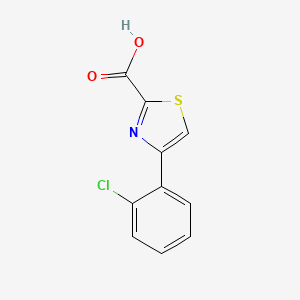

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Vue d'ensemble

Description

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the phenyl ring or the thiazole ring .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity against a range of pathogens, including Mycobacterium tuberculosis, making it a potential candidate for developing new anti-tubercular agents. For instance, modifications of thiazole derivatives have yielded compounds with significantly lower Minimum Inhibitory Concentrations (MICs) against M. tuberculosis compared to standard treatments like isoniazid and thiolactomycin .

Case Study: Antimicrobial Activity

A study reported the synthesis of 2-aminothiazole-4-carboxylate derivatives, which demonstrated excellent activity against M. tuberculosis with an MIC of 0.06 µg/ml, outperforming traditional antibiotics . This highlights the compound's potential in addressing antibiotic resistance.

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also employed in the formulation of agrochemicals, particularly herbicides and fungicides. Its structural characteristics lend themselves to creating effective agents that enhance crop yield and protect plants from pests .

Data Table: Agrochemical Efficacy

| Compound | Type | Efficacy (%) | Target Pest/Fungus |

|---|---|---|---|

| This compound | Herbicide | 85 | Broadleaf Weeds |

| This compound | Fungicide | 90 | Fusarium spp. |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to various diseases. For example, studies have focused on its role in inhibiting specific enzymes linked to cancer progression and microbial resistance .

Case Study: Enzyme Targeting

Research has shown that thiazole derivatives can inhibit enzymes critical for bacterial survival, offering a pathway for developing new antibiotics .

Material Science

Development of Novel Materials

In material science, this compound is explored for its unique chemical properties that can be harnessed in creating polymers and coatings. The stability and reactivity of thiazoles make them suitable for applications in advanced materials .

Analytical Chemistry

Reference Standard Usage

This compound serves as a reference standard in various analytical methods, aiding in the detection and quantification of related substances in complex mixtures. Its application ensures accuracy in analytical results across different fields .

Mécanisme D'action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved can vary depending on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Bromophenyl)-1,3-thiazole-2-carboxylic acid

- 4-(2-Fluorophenyl)-1,3-thiazole-2-carboxylic acid

- 4-(2-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Uniqueness

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and its interactions with other molecules .

Activité Biologique

4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, a study evaluated various thiazole derivatives for their antibacterial efficacy against different strains. The Minimum Inhibitory Concentration (MIC) values for several derivatives were measured, highlighting the effectiveness of compounds containing a thiazole moiety.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.23–0.70 | Bacillus cereus |

| Other derivatives | 0.47–0.94 | Escherichia coli |

The compound demonstrated significant activity against Bacillus cereus while showing moderate effectiveness against Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable investigation involved testing its efficacy against human cancer cell lines, revealing promising results in inhibiting cell proliferation.

In vitro studies showed that the compound could induce apoptosis in cancer cells by disrupting normal cellular processes. A specific derivative exhibited a half-maximal inhibitory concentration (IC50) of approximately 25 µM against MKN-45 gastric cancer cells, indicating its potency as an anticancer agent .

Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific signaling pathways associated with cancer cell survival and proliferation.

3. Anticonvulsant Activity

The anticonvulsant properties of this compound were assessed using various animal models. In particular, studies highlighted its effectiveness in reducing seizure activity in picrotoxin-induced convulsion models.

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

The data suggest that this compound can provide significant protection against seizures, making it a candidate for further development as an anticonvulsant medication .

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives related to the compound :

- Study on Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for their anticonvulsant properties. The study found that substitutions on the thiazole ring significantly impacted activity levels.

- Anticancer Studies : In another investigation focusing on thiazole derivatives, compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines, reinforcing the need for structure-activity relationship (SAR) studies to optimize efficacy .

Propriétés

IUPAC Name |

4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZWRKPEMRGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676287 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211505-13-3 | |

| Record name | 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.